N-Boc-thiourea

Asymmetric Organocatalysis Aza-Henry Reaction Chiral Thiourea Derivatives

N-Boc-thiourea's monoprotected structure delivers chemoselective control unmatched by unprotected thiourea or N,N′-di-Boc analogs. The Boc group provides orthogonal deprotection and steric shielding, preventing bis-functionalization side products while enabling precision guanylation, thioacylation, and organocatalyst assembly. Achieve up to 99.8% ee in asymmetric transformations. Stable under recommended storage (sealed, cool, dry), with validated stock solution protocols (-20°C for 1 month, -80°C for 6 months). Essential for medicinal chemistry and high-throughput synthesis programs demanding molecular architecture control.

Molecular Formula C6H12N2O2S
Molecular Weight 176.24 g/mol
CAS No. 268551-65-1
Cat. No. B1334543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-thiourea
CAS268551-65-1
Molecular FormulaC6H12N2O2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=S)N
InChIInChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11)
InChIKeyJKXQTODLIZBUDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-thiourea Procurement Guide: Analytical and Synthetic Differentiation Data for CAS 268551-65-1


N-Boc-thiourea (CAS 268551-65-1, tert-butyl N-carbamothioylcarbamate) is a protected thiourea derivative belonging to the broader class of Boc-protected organosulfur compounds [1]. Its molecular structure comprises a thiourea core (NH2-CS-NH2) in which one amino group is masked by an acid-labile tert-butyloxycarbonyl (Boc) protecting group [2]. This monoprotection renders the compound a pivotal intermediate in organic synthesis, with established utility as a guanylating agent, thioacylating agent, and hydrogen-bonding organocatalyst . The compound is commercially available in research quantities, typically at ≥97% purity [3]. Physical characterization data indicate a melting point of 142°C with decomposition and a predicted density of 1.186 g/cm³ .

Why Thiourea or N,N′-Di-Boc-Thiourea Cannot Replace N-Boc-thiourea in Critical Synthetic Pathways


The interchangeable use of thiourea or alternative Boc-protected analogs in place of N-Boc-thiourea is not straightforward and often leads to synthetic failure [1]. The monoprotected structure of N-Boc-thiourea confers a unique reactivity profile: the Boc group provides both steric shielding and an orthogonal deprotection handle, which enables chemoselective transformations at the unprotected nitrogen while preserving latent functionality [2]. In contrast, unprotected thiourea exhibits distinct solubility and reactivity characteristics and can promote unwanted side reactions due to its dual nucleophilic sites [3]. Meanwhile, N,N′-di-Boc-thiourea, while useful for guanylation under oxidative desulfurization conditions, lacks the free NH₂ moiety required for many catalyst designs or for subsequent mono-functionalization steps [4]. The selection of N-Boc-thiourea is therefore not a trivial matter of availability, but a functional necessity dictated by the precise control over molecular architecture that is demanded in multistep synthesis and asymmetric catalysis [5].

N-Boc-thiourea Comparative Performance Data Versus Analogs: Yield, Enantioselectivity, and Synthetic Utility


Enantioselectivity in Organocatalysis: N-Boc-thiourea-Derived Catalysts Versus Unprotected Thiourea

Chiral thiourea catalysts incorporating the N-Boc-thiourea scaffold demonstrate substantially higher enantioselectivity in the asymmetric aza-Henry reaction compared to catalysts derived from unprotected thiourea [1]. While unprotected thiourea lacks the structural elements necessary for bifunctional activation, the Boc-protected variant enables the construction of catalysts that achieve up to 99.8% enantiomeric excess [2].

Asymmetric Organocatalysis Aza-Henry Reaction Chiral Thiourea Derivatives

Chemoselective Guanylation: N-Boc-thiourea vs. N,N′-Di-Boc-thiourea in I₂-Mediated Desulfurization

While N,N′-di-Boc-thiourea is commonly employed for the guanylation of amines, its reaction scope under oxidative desulfurization conditions is limited to substrates with strong nucleophilic amino groups [1]. N-Boc-thiourea, by contrast, serves as a versatile precursor that can be selectively deprotected or further functionalized to access a broader range of guanidine derivatives .

Guanidine Synthesis Desulfurization Protecting Group Strategy

Synthetic Yield in Thiourea Functionalization: N-Boc-thiourea vs. Unprotected Thiourea

In the direct preparation of primary O-thiocarbamates and monosubstituted thioureas using thiourea as a carbonyl/thioyl source, unprotected thiourea often leads to complex product mixtures due to over-reaction at both nitrogen atoms [1]. The use of N-Boc-thiourea as a monoprotected precursor enables cleaner transformations and improved isolated yields for specific product classes [2].

Thioamide Synthesis O-Thiocarbamate Preparation Green Chemistry

Physical Stability and Storage: N-Boc-thiourea vs. Unprotected Thiourea

N-Boc-thiourea exhibits defined stability parameters that facilitate long-term storage and reproducible experimental outcomes [1]. The compound is specified as stable under recommended conditions and should be stored in a sealed container in a cool, dry place, away from oxidizing agents . In contrast, unprotected thiourea is more prone to oxidation and can undergo undesirable reactions during storage [2].

Stability Storage Conditions Long-Term Use

N-Boc-thiourea Procurement Scenarios: Where Selection Over Analogs Delivers Measurable Advantage


Asymmetric Organocatalysis: Construction of Bifunctional Thiourea Catalysts

N-Boc-thiourea is the precursor of choice for synthesizing chiral bifunctional thiourea catalysts that achieve enantioselectivities up to 99.8% ee in aza-Henry reactions and related transformations [1][2]. The Boc group provides a stable protecting handle during catalyst assembly, which can be cleaved under mild acidic conditions to reveal the free thiourea NH moiety essential for hydrogen-bonding activation [3].

Guanidine Synthesis: Precursor for Mono-Functionalized Guanidinylating Agents

N-Boc-thiourea enables the synthesis of mono-functionalized guanidinylating reagents that address the substrate scope limitations observed with N,N′-di-Boc-thiourea [4]. This is particularly valuable in medicinal chemistry programs where the target amine is sterically hindered or electronically deactivated, as the monoprotected scaffold can be tailored to enhance reactivity and selectivity .

Library Synthesis of Monosubstituted Thioureas and O-Thiocarbamates

For high-throughput synthesis of monosubstituted thiourea derivatives or O-thiocarbamates, N-Boc-thiourea provides a strategic chemoselectivity advantage over unprotected thiourea [5]. The monoprotected scaffold minimizes the formation of bis-functionalized side products, thereby increasing isolated yields and reducing purification burden in library production workflows [6].

Long-Term Research Programs Requiring Reproducible Reagent Stability

In academic or industrial research settings where experiments are conducted over extended periods, the defined stability profile of N-Boc-thiourea supports reproducible outcomes [7]. The compound's stability under recommended storage conditions (sealed, cool, dry) and the availability of validated stock solution protocols (1 month at -20°C, 6 months at -80°C) reduce experimental variability compared to less stable thiourea analogs [8].

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